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Compound of Interest

Compound Name: Naxagolide Hydrochloride

Cat. No.: B023487

An In-Depth Technical Guide to the Discovery and Synthesis of Naxagolide Hydrochloride

Introduction

Naxagolide Hydrochloride, also known by its developmental names PHNO, L-647,339, and
MK-458, is a potent, non-ergoline dopamine receptor agonist.[1] It is a naphthoxazine
derivative structurally distinct from other dopamine agonists like the ergolines (pergolide,
cabergoline) and morphine derivatives.[1][2] Developed by Merck & Co., Naxagolide was
primarily investigated for the treatment of Parkinson's disease due to its high affinity and
selectivity for the D2 and D3 dopamine receptors.[1][2] Although it reached Phase 2 clinical
trials, its development was ultimately discontinued.[1] This guide provides a comprehensive
technical overview of its discovery, timeline, mechanism of action, synthesis, and
pharmacokinetic profile for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

The development of Naxagolide spanned over a decade, marked by key milestones from its
initial description to its clinical evaluation.

e 1984: Naxagolide is first described in scientific literature.[1]

e 1980s - 1990s: Merck & Co. undertakes the development of Naxagolide (under the identifiers
L-647,339 and MK-458) as a potential treatment for Parkinson's disease.[1]
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» 1985: A study highlights the efficacy of (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), the
active moiety of Naxagolide HCI, as a new dopaminomimetic for treating parkinsonism.[2]

e Late 1980s - Early 1990s: The compound enters clinical development and progresses to
Phase 2 trials to evaluate its efficacy and safety as both monotherapy and adjunctive therapy
in patients with Parkinson's disease.[1][3]

e Mid-1990s: Development of Naxagolide is discontinued. The decision was based on findings
of inadequate effectiveness and/or concerns regarding its toxicity profile.[1]

Despite its discontinuation for clinical use, a radiolabeled form of Naxagolide, [11C]-(+)-PHNO,
remains a valuable tool in neuroscience research for in-vivo brain imaging studies of D2/D3
receptors using Positron Emission Tomography (PET).[2][4][5]

Pharmacology
Mechanism of Action

Naxagolide is a potent and selective dopamine D2-like receptor agonist. Its primary targets are
the Dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRSs) belonging
to the Gi/o family.[1][6] Upon binding, Naxagolide activates these receptors, leading to the
inhibition of the enzyme adenylyl cyclase.[4] This action decreases the intracellular
concentration of the second messenger cyclic adenosine monophosphate (CAMP). The
reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A
(PKA), ultimately influencing neuronal excitability and dopamine-mediated signaling.

Naxagolide exhibits a notable selectivity for the D3 receptor over the D2 receptor, which is a
significant characteristic as D3 receptors are concentrated in limbic areas of the brain
associated with cognition and emotion, whereas D2 receptors are more widely distributed,
including in motor control regions.[1]

Signaling Pathway

The agonistic action of Naxagolide on D2/D3 receptors triggers a well-defined intracellular
signaling cascade.
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Caption: Naxagolide D2/D3 Receptor Signaling Pathway.

Pharmacodynamics

Naxagolide's potency is quantified by its binding affinity (Ki) and its functional inhibition of
radioligand binding (IC50). It demonstrates high affinity for D3 receptors, with approximately
50-fold selectivity over D2 receptors.[1]
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Parameter Target Value (nM) Reference
) Dopamine D3
Ki 0.16 [1]
Receptor
) Dopamine D2
Ki 8.5 [1]
Receptor

3H]apomorphine
IC50 [_ ]_ P P 23
binding

IC50 [3H]spiperone binding 55

Synthesis of Naxagolide Hydrochloride

The synthesis of Naxagolide has been described in patents filed by Merck & Co. The following
protocol outlines a representative synthetic route.

Experimental Protocol

Step 1: Acylation of 2-amino-7-methoxy-1-tetralone (I) 2-amino-7-methoxy-1-tetralone (l) is
acylated using chloroacetyl chloride in a biphasic system of ethyl acetate and water, with
sodium bicarbonate (NaHCO3) acting as the base. This reaction yields the chloroacetamido
derivative (Il).

Step 2: Reduction to Amino Alcohol (11l) The chloroacetamido derivative (1) is then reduced
using sodium borohydride (NaBH4) in an ethanol-chloroform mixture. This reduction converts
the ketone to a hydroxyl group, forming trans-2-(chloroacetamido)-7-methoxy-1,2,3,4-
tetrahydronaphthalen-1-ol (111).

Step 3: Cyclization to Oxazinone (IV) The amino alcohol (I11) undergoes intramolecular
cyclization. This is achieved by treatment with a strong base, sodium hydride (NaH), in
dimethylformamide (DMF) to yield the naphthoxazinone derivative (I1V).

Step 4: Reduction to Naphthoxazine Core (V) The oxazinone (1V) is reduced to the core
hexahydronaphthoxazine structure (V) using a powerful reducing agent, lithium aluminum
hydride (LiAIH4), in refluxing tetrahydrofuran (THF).
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Step 5: N-Alkylation (VI) The secondary amine in compound (V) is alkylated with a propyl
group. This is accomplished by reacting (V) with propyl bromide in DMF, using potassium
carbonate (K2CO3) as the base, to give the N-propyl derivative (VI).

Step 6: Demethylation to Naxagolide The final step is the demethylation of the methoxy group
on the aromatic ring of compound (VI) to yield the free base of Naxagolide. This is achieved by
heating with pyridine hydrochloride at high temperatures (200°C).

Step 7: Salt Formation The resulting Naxagolide free base is then treated with hydrochloric acid
in a suitable solvent to form the stable Naxagolide Hydrochloride salt, which can be purified
by crystallization.

Synthesis Workflow

Click to download full resolution via product page

Caption: Synthetic Workflow for Naxagolide Hydrochloride.

Pharmacokinetics

Pharmacokinetic data for Naxagolide was obtained from a study in patients with mild to
moderate Parkinson's disease using a sustained-release oral formulation (MK-458 HPMC).[1]
The study investigated single oral doses of 6, 12, and 18 mg.
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Parameter 6 mg Dose 12 mg Dose 18 mg Dose IV Dose (40 ug)
Cmax (ng/L) 139 240 344 N/A
Tmax (h) 8.0 9.0 5.5 N/A
AUC (ng/L-h) 1728 2849 5484 N/A
t¥2 (h) \multicolumn{3{c }~3.8 (Mean)} N/A
CL (L/h) \multicolumn{3{c }~203.4 (Mean)} N/A
Bioavailability \multicolumn{3{c  H{~5%} 100%
(Reference)

Data from a 4-period crossover study in 10 patients with Parkinson's disease.[1] Cmax:
Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma
concentration-time curve; t%: Half-life; CL: Plasma clearance.

The disposition of Naxagolide was found to be independent of the dose within the range
studied.[1] The oral bioavailability was low, at approximately 5%, for the sustained-release
tablet formulations tested.[1] The mean plasma half-life was relatively short at 3.8 hours.[1]

Conclusion

Naxagolide Hydrochloride is a well-characterized D3/D2 dopamine agonist whose
development provided valuable insights into dopaminergic signaling and potential therapeutic
strategies for Parkinson's disease. While it did not proceed to market due to efficacy and
toxicity concerns, its unique pharmacological profile, particularly its preference for the D3
receptor, has secured its place as an important research tool. The synthetic pathways
established by Merck & Co. are robust, and its use as a radiotracer in PET imaging continues
to contribute to the understanding of dopamine receptor distribution and function in the living
human brain. This guide has summarized the critical technical information regarding
Naxagolide's discovery, mechanism, synthesis, and pharmacokinetics, serving as a
comprehensive resource for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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